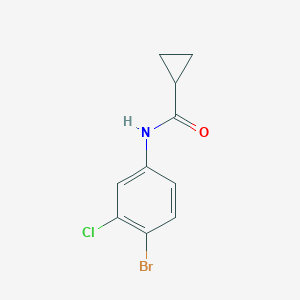![molecular formula C33H36N4O6S2 B322220 N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide](/img/structure/B322220.png)
N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide is a complex organic compound with the molecular formula C33H36N4O6S2 and a molecular weight of 648.8 g/mol. This compound is characterized by its unique structure, which includes two sulfamoyl groups attached to a pentanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylamine with a sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with a pentanediamide derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups into amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide can be compared with other similar compounds, such as:
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: This compound has a similar structure but different substituents, leading to distinct chemical properties and applications.
N,N’-Bis(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)hexanediamide: Another similar compound with a hexanediamide backbone, used in different research applications. The uniqueness of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide lies in its specific sulfamoyl and pentanediamide structure, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C33H36N4O6S2 |
|---|---|
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
N,N//'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide |
InChI |
InChI=1S/C33H36N4O6S2/c1-22-16-23(2)19-28(18-22)36-44(40,41)30-12-8-26(9-13-30)34-32(38)6-5-7-33(39)35-27-10-14-31(15-11-27)45(42,43)37-29-20-24(3)17-25(4)21-29/h8-21,36-37H,5-7H2,1-4H3,(H,34,38)(H,35,39) |
Clave InChI |
QUEHDNJWJQBVOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[acetyl(methyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B322142.png)
![N-{4'-[(cyclohexylcarbonyl)amino][1,1'-biphenyl]-4-yl}cyclohexanecarboxamide](/img/structure/B322144.png)
![N-{2-[(cyclopropylcarbonyl)amino]cyclohexyl}cyclopropanecarboxamide](/img/structure/B322145.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322146.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322147.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322149.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322152.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322153.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B322156.png)
![2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322158.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322159.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide](/img/structure/B322160.png)
